4-Ethoxy-3,5-dimethylbenzoyl chloride
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Overview
Description
4-Ethoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, featuring ethoxy and dimethyl substituents on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Ethoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, it can undergo oxidation to form more oxidized derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol or aldehyde.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Ethoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the presence of an amine, it forms an amide bond, which is a common reaction in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
3,5-Dimethylbenzoyl chloride: Lacks the ethoxy substituent.
4-Ethoxybenzoyl chloride: Lacks the dimethyl substituents.
Uniqueness
4-Ethoxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both ethoxy and dimethyl groups on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVYTATOVLJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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